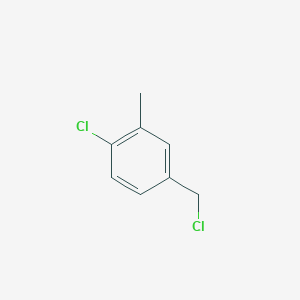

1-Chloro-4-(chloromethyl)-2-methylbenzene

Description

Significance in Contemporary Organic Synthesis

While direct applications of 1-Chloro-4-(chloromethyl)-2-methylbenzene are not extensively documented in readily available literature, its structural similarity to other chlorinated toluene (B28343) derivatives suggests its significance as a versatile building block in contemporary organic synthesis. Halogenated aromatic compounds are fundamental starting materials in the synthesis of a wide array of organic molecules. The presence of both a stable ring-bound chlorine and a reactive benzylic chlorine in this compound offers multiple sites for functionalization.

The utility of similar chlorinated aromatic compounds is well-established. For instance, related compounds are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The chloro- and chloromethyl- functional groups can be manipulated through various substitution and coupling reactions to introduce new functionalities and build molecular complexity. This adaptability makes such compounds valuable precursors in the development of novel chemical entities.

Role as a Versatile Synthetic Intermediate in Advanced Chemistry

The potential of this compound as a versatile synthetic intermediate is rooted in the differential reactivity of its two chlorine atoms. The chloromethyl group is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups such as alcohols, ethers, amines, and nitriles. This reactivity is a cornerstone of its utility in constructing more elaborate molecular architectures.

For example, the related compound 1-chloro-4-(chloromethyl)benzene is utilized as an intermediate in the synthesis of organic chemicals, pharmaceuticals, and dyes. It has been used in the preparation of algicides, demonstrating the role of such structures in creating biologically active molecules. Furthermore, the synthesis of novel 4-phenyldiazenyl-4'-[(4-chlorobenzyl)oxy]biphenyl derivatives with potential antibacterial properties has been achieved using a similar chlorobenzyl precursor. These examples highlight the synthetic possibilities that arise from the reactive chloromethyl group, a key feature also present in this compound.

Scope of Academic Inquiry into the Compound's Chemical Behavior

The academic inquiry into the chemical behavior of this compound is primarily centered on its fundamental chemical and physical properties, which dictate its reactivity and potential applications. While specific in-depth studies on its reaction kinetics and mechanisms are not widely published, its behavior can be inferred from the extensive knowledge of related halogenated aromatic compounds.

The key areas of interest for researchers would include the selective transformation of the chloromethyl group, electrophilic aromatic substitution reactions on the benzene (B151609) ring, and the potential for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The interplay of the directing effects of the existing substituents on the aromatic ring would also be a subject of academic investigation.

Below are tables detailing the known physical and chemical properties of this compound, which form the basis for understanding its chemical behavior. nih.govguidechem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C8H8Cl2 |

| Molecular Weight | 175.05 g/mol |

| CAS Number | 92304-76-2 |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Density | No data available |

| Solubility | Insoluble in water (predicted) |

Interactive Data Table: Chemical Identifiers of this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H8Cl2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 |

| InChIKey | BNINSXCMJBCDPZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)CCl)Cl |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(chloromethyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNINSXCMJBCDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92304-76-2 | |

| Record name | 1-chloro-4-(chloromethyl)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 4 Chloromethyl 2 Methylbenzene

Halogenation of Substituted Toluene (B28343) Derivatives

The direct halogenation of substituted toluene derivatives represents a primary route for the synthesis of 1-chloro-4-(chloromethyl)-2-methylbenzene. This can be achieved through chloromethylation of the aromatic ring, selective chlorination of the side-chain methyl group, or regioselective chlorination of the aromatic nucleus.

Chloromethylation Approaches

Chloromethylation involves the introduction of a chloromethyl group (-CH₂Cl) onto the aromatic ring. The primary precursor for this approach would be 2-chlorotoluene (B165313). The directing effects of the chloro (ortho-, para-directing and deactivating) and methyl (ortho-, para-directing and activating) groups on the aromatic ring play a crucial role in determining the position of the incoming electrophile. In 2-chlorotoluene, the para position to the methyl group (and meta to the chloro group) is sterically accessible and electronically favored for electrophilic substitution, leading to the desired product.

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.orgambeed.com This reaction typically employs formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride as the chloromethylating agents. wikipedia.orgambeed.com The reaction is generally carried out under acidic conditions. wikipedia.org For substrates that are not highly activated, the reaction may require heating. The electrophile in this reaction is thought to be a protonated formaldehyde species, which is then attacked by the electron-rich aromatic ring. wikipedia.org The resulting benzyl (B1604629) alcohol is subsequently converted to the corresponding benzyl chloride in the presence of hydrochloric acid. wikipedia.org

| Reactant | Reagents | Conditions | Product | Notes |

| 2-Chlorotoluene | Formaldehyde, HCl | Acidic, Heat | This compound | The regioselectivity is directed by the methyl and chloro substituents. |

This table is illustrative and based on the general principles of the Blanc chloromethylation reaction.

To enhance the rate and efficiency of the chloromethylation reaction, particularly for less reactive aromatic substrates, a Lewis acid catalyst is often employed. wikipedia.orgdur.ac.uk Zinc chloride (ZnCl₂) is a commonly used catalyst for the Blanc reaction. wikipedia.orgdur.ac.uk Other Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and iron(III) chloride (FeCl₃) can also be utilized. dur.ac.ukunive.it The Lewis acid coordinates with the formaldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the aromatic ring. wikipedia.org The choice of catalyst can influence the reaction conditions and the yield of the desired product. dur.ac.uk

| Substrate | Chloromethylating Agents | Catalyst | Key Findings |

| Aromatic Hydrocarbons | Formaldehyde, HCl | ZnCl₂ | Effective for a wide range of aromatic compounds. wikipedia.orgdur.ac.uk |

| Alkylbenzenes | Formaldehyde, HCl | Various Lewis Acids (e.g., AlCl₃, SnCl₄) | Catalyst choice can optimize yield and selectivity. unive.it |

This table summarizes general findings for Lewis acid-catalyzed chloromethylation of aromatic compounds.

Selective Side-Chain Chlorination under Radical Conditions

An alternative synthetic route involves the selective chlorination of the methyl group of a suitable precursor, such as 2-chloro-4-methyltoluene. This type of reaction proceeds via a free radical mechanism and requires conditions that promote the formation of chlorine radicals, such as exposure to UV light or the use of radical initiators at elevated temperatures. stackexchange.com The benzylic protons of the methyl group are particularly susceptible to abstraction by chlorine radicals due to the resonance stabilization of the resulting benzyl radical. This method allows for the targeted introduction of a chlorine atom onto the side chain without affecting the aromatic ring. It is important to control the reaction conditions to avoid over-chlorination to dichloromethyl and trichloromethyl derivatives. mdpi.com

| Starting Material | Reagents | Conditions | Major Product |

| Toluene Derivatives | Cl₂ | UV light or Heat | Benzyl Chloride Derivatives |

| 2-Chloro-4-methyltoluene | Cl₂ | Radical Initiator, Heat | This compound |

This table illustrates the general conditions for radical side-chain chlorination.

Regioselective Aromatic Ring Chlorination Strategies

This approach would start with 4-methylbenzyl chloride and involve the chlorination of the aromatic ring. The chloromethyl group is weakly deactivating and ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. In 4-methylbenzyl chloride, the positions ortho to the methyl group (and meta to the chloromethyl group) are the most activated and sterically accessible for electrophilic aromatic substitution. Therefore, chlorination would be expected to occur at the position that is ortho to the methyl group and meta to the chloromethyl group, which would yield the desired this compound. This reaction is typically carried out using a chlorinating agent such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). mdpi.com

| Precursor | Chlorinating Agent | Catalyst | Expected Product | Rationale |

| 4-Methylbenzyl chloride | Cl₂ | FeCl₃ or AlCl₃ | This compound | The directing effects of the methyl and chloromethyl groups favor chlorination at the 2-position. |

This table outlines the predicted outcome of regioselective aromatic ring chlorination based on substituent effects.

Multi-Step Synthesis from Other Organic Precursors

This compound can also be prepared through multi-step synthetic sequences starting from more readily available organic precursors. For instance, a plausible route could begin with the Friedel-Crafts acylation of 2-chlorotoluene, followed by reduction of the resulting ketone to an alkyl group, and subsequent functional group manipulations to introduce the chloromethyl group. Another potential multi-step pathway could involve the nitration of 2-chlorotoluene, separation of the desired isomer, reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the chloro group at a different position, and finally, side-chain chlorination. A specific example from the literature demonstrates the synthesis of 1-chloro-2-methyl-4-nitrobenzene from 4-chloroaniline (B138754) through successive oxidation and methylation. researchgate.netresearchgate.net While not directly yielding the target compound, this illustrates the feasibility of multi-step syntheses for preparing polysubstituted aromatics. The complexity and length of such routes make them generally less preferred than direct halogenation methods if a suitable precursor for the latter is available.

Grignard Reaction-Based Approaches for Carbon Chain Elongation

While not a primary method for synthesizing the parent compound, the chloromethyl group in this compound is reactive and suitable for forming a Grignard reagent. This organomagnesium halide can then be used in reactions for carbon chain elongation. The benzylic chloride is significantly more reactive than the aryl chloride attached directly to the benzene (B151609) ring, allowing for selective Grignard reagent formation at the chloromethyl position.

The preparation of Grignard reagents from aryl chlorides can be challenging to initiate. chemspider.com However, once formed, these reagents are invaluable for creating new carbon-carbon bonds. For instance, reacting the Grignard reagent of this compound with an aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively, effectively elongating the carbon chain at the benzylic position. chemspider.com The use of solvents like tetrahydrofuran (B95107) (THF) is common in these reactions, and co-solvents such as toluene may also be employed. patsnap.comresearchgate.net

Sequential Nucleophilic Substitution for Structural Assembly

The foundational synthesis of this compound is typically achieved via a free-radical substitution reaction. This involves the side-chain chlorination of 2-chloro-p-xylene, where a chlorine atom replaces a hydrogen atom on one of the methyl groups under the influence of UV light or a radical initiator. mdpi.comstackexchange.com

Once synthesized, the chloromethyl group of the target compound is an excellent electrophilic site, making it highly susceptible to sequential nucleophilic substitution (SN) reactions for further structural assembly. The benzylic nature of the carbon-chlorine bond makes it reactive towards a wide array of nucleophiles. This reactivity allows for the introduction of various functional groups, serving as a versatile method for building more complex molecules. For example, reaction with sodium cyanide would yield the corresponding nitrile, while reaction with ammonia (B1221849) or amines would produce benzylamines. zenodo.org The presence of electron-withdrawing groups on the benzene ring can influence the rate of nucleophilic aromatic substitution, although the primary reactivity for SN reactions lies with the benzylic chloride. libretexts.org

Optimization of Reaction Conditions for Enhanced Synthesis

Optimizing the synthesis of this compound, primarily through the side-chain chlorination of 2-chloro-p-xylene, is crucial for maximizing yield and ensuring the desired selectivity.

Parameters Influencing Yield and Selectivity (Temperature, Solvent, Stoichiometry)

The conditions under which chlorination is performed are the primary determinants of whether substitution occurs on the alkyl side chain or the aromatic ring. stackexchange.com

Temperature : Higher temperatures, often near the boiling point of the aromatic reactant, favor side-chain (free-radical) chlorination. stackexchange.com For xylene chlorination, temperatures can be elevated up to 250°C after the initial reaction phase to drive the reaction forward. google.com Conversely, lower temperatures and the presence of a Lewis acid catalyst promote substitution on the aromatic ring. stackexchange.com

Solvent : The choice of solvent can influence the reaction pathway. Inert solvents like carbon tetrachloride are often used for side-chain chlorination to avoid unwanted side reactions. justia.com In some industrial processes, perchloroethylene is preferred due to the higher solubility of chlorinated xylene products. google.com

Stoichiometry : The molar ratio of chlorine to the aromatic substrate is a critical parameter to control the degree of chlorination. An excess of chlorine can lead to the formation of polychlorinated products, such as dichloromethyl and trichloromethyl derivatives. mdpi.com Careful control over the amount of chlorine introduced is necessary to favor the formation of the desired monochlorinated product. google.com

Table 1: Influence of Reaction Parameters on Aromatic Chlorination

Catalyst Selection and Activity for Specific Transformations

Catalyst selection is paramount in directing the chlorination reaction. For the desired synthesis of this compound via side-chain chlorination, the reaction is typically initiated by non-catalytic means such as ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine molecules to form chlorine radicals. mdpi.comgoogle.com

Alternatively, chemical radical initiators can be used. Catalysts such as phosphorus trichloride (B1173362) (PCl₃) have been employed to sequester metal ion impurities that would otherwise catalyze ring substitution, thereby promoting the desired side-chain reaction. google.comgoogle.com Other specialized photosensitive catalysts have also been developed to improve the selectivity and yield of side-chain chlorination of toluene and its derivatives. researchgate.net These initiators facilitate the radical chain mechanism required for substitution on the methyl group, while avoiding the electrophilic aromatic substitution pathway that leads to ring chlorination. stackexchange.com

Advanced Purification Techniques in Synthetic Research

The crude product from the synthesis of this compound will invariably be a mixture containing unreacted starting material, the desired product, and various byproducts such as isomers and polychlorinated species. Advanced purification techniques are therefore essential to isolate the target compound with high purity.

Fractional Distillation : This is a primary method used to separate components of a liquid mixture based on differences in their boiling points. For chloromethylbenzene derivatives, distillation is typically performed under reduced pressure to lower the boiling points and prevent thermal decomposition of the products. google.com

Crystallization : If the desired compound is a solid at or near room temperature, fractional crystallization can be an effective purification method. By carefully cooling a solution of the crude mixture, the component with the lowest solubility will crystallize first. This technique is particularly useful for separating isomers with different melting points, such as ortho and para substituted chlorotoluenes. youtube.com

Adsorptive Separation : This technique, often employed in simulated moving bed chromatography, separates isomers based on their differential adsorption onto a solid phase, such as a faujasite type zeolite. google.comgoogleapis.com This method can be highly effective for isolating a specific isomer from a complex mixture.

Supercritical Fluid Extraction (SFE) : SFE is an advanced technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. By manipulating pressure and temperature, the solvating power of the fluid can be finely tuned to selectively extract specific compounds. researchgate.net This method is noted for being faster than traditional Soxhlet extraction for chlorinated aromatic hydrocarbons. researchgate.net

Table 2: Comparison of Purification Techniques for Chlorinated Aromatic Compounds

Chemical Reactivity and Reaction Mechanisms of 1 Chloro 4 Chloromethyl 2 Methylbenzene

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is the primary site of reactivity in 1-chloro-4-(chloromethyl)-2-methylbenzene. As a benzylic halide, it readily participates in nucleophilic substitution reactions due to the ability of the adjacent benzene (B151609) ring to stabilize the transition states and any potential carbocation intermediates through resonance.

Nucleophilic Substitution Pathways (e.g., S_N1, S_N2 Mechanisms)

Nucleophilic substitution at the benzylic carbon of this compound can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) mechanism. The preferred pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions.

The S_N1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the chloride ion to form a resonance-stabilized benzylic carbocation. The positive charge is delocalized across the benzene ring, which significantly lowers the activation energy for its formation. In the second step, a nucleophile attacks the carbocation to form the substitution product. This pathway is favored by polar protic solvents, which can solvate both the leaving group and the carbocation, and by weak nucleophiles.

The S_N2 mechanism , on the other hand, is a one-step concerted process where the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group. This leads to an inversion of stereochemistry at the carbon center. The S_N2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For a primary benzylic halide like this compound, the S_N2 mechanism is often competitive, if not dominant, especially with potent nucleophiles.

| Factor | Favors S_N1 Pathway | Favors S_N2 Pathway |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, R₂NH) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF) |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

Reactions of this compound with oxygen nucleophiles such as water (hydrolysis) or alcohols (alcoholysis) typically proceed via an S_N1 mechanism, especially in the absence of a strong base. For instance, the synthesis of 3-chloro-4-methylbenzyl alcohol can be achieved through the reaction of the corresponding benzyl (B1604629) chloride with sodium hydroxide. ontosight.ai The general reaction involves the displacement of the chloride ion by a hydroxyl or alkoxyl group.

General Reaction with Alcohols:

These reactions are often carried out at elevated temperatures to ensure a reasonable reaction rate. The choice of alcohol will determine the resulting ether product.

Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, readily react with this compound to form the corresponding benzylamines. These reactions typically follow an S_N2 pathway due to the strong nucleophilicity of the amines. For example, the synthesis of (4-chlorobenzyl)methylamine is achieved by reacting 4-chlorobenzyl chloride with an aqueous solution of methylamine (B109427) in THF at room temperature. chemicalbook.com

General Reaction with a Primary Amine:

To prevent the formation of over-alkylated products (secondary and tertiary amines), an excess of the amine is often used.

Elimination Reactions Involving the Chloromethyl Group

While nucleophilic substitution is the predominant reaction pathway for the chloromethyl group, elimination reactions (E1 and E2) can also occur, particularly in the presence of strong, sterically hindered bases. However, for a primary benzylic halide like this compound, which lacks a beta-hydrogen on an adjacent carbon atom of an alkyl chain, standard beta-elimination to form an alkene is not possible. Elimination reactions in benzylic systems are more likely to occur if there is a possibility of forming a conjugated system. In the case of this compound, elimination is not a major reaction pathway for the chloromethyl group itself under typical nucleophilic substitution conditions.

Reactivity of the Aryl Chloride

The chlorine atom attached directly to the benzene ring exhibits significantly lower reactivity compared to the chloromethyl group. The C-Cl bond is stronger due to the sp² hybridization of the carbon atom and partial double bond character from resonance with the aromatic ring. Furthermore, the electron-rich pi system of the benzene ring repels incoming nucleophiles.

Aromatic Nucleophilic Substitution Considerations

Nucleophilic aromatic substitution (S_NAr) on the aryl chloride of this compound is generally difficult to achieve. S_NAr reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.

Cross-Coupling Reaction Facilitation (e.g., Palladium-Mediated Reactions like Suzuki-Miyaura, Buchwald-Hartwig)

This compound possesses two distinct carbon-chlorine bonds that can participate in palladium-catalyzed cross-coupling reactions. These are the C(sp²)-Cl bond on the aromatic ring and the C(sp³)-Cl bond of the benzylic chloromethyl group. The reactivity of these sites differs significantly, which allows for potential selectivity in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.

The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between organoboron compounds and organohalides, is a powerful tool in organic synthesis. nih.gov Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. organic-chemistry.orgresearchgate.net In the context of this compound, the benzylic chloride is substantially more reactive than the aryl chloride in typical palladium-catalyzed cross-coupling conditions. This is due to the lower bond dissociation energy of the C(sp³)-Cl bond and the facility with which it undergoes oxidative addition to the palladium(0) catalyst.

Therefore, it is possible to selectively perform a cross-coupling reaction at the chloromethyl position while leaving the aryl chloride intact. For instance, a Suzuki-Miyaura reaction with an arylboronic acid could selectively yield a diarylmethane derivative. A one-pot dual substitution is also conceivable under more forcing conditions or with specialized catalyst systems designed to activate the less reactive aryl chloride. researchgate.net

Table 1: Reactivity of C-Cl Bonds in Palladium-Catalyzed Cross-Coupling

| Bond Type | Position in Compound | Relative Reactivity | Typical Reaction Products |

|---|---|---|---|

| Benzylic C(sp³)-Cl | -CH₂Cl group | High | Diarylalkanes (Suzuki), Benzylamines (Buchwald-Hartwig) |

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The synthesis of Grignard reagents involves the reaction of an organohalide with magnesium metal, typically in an ether solvent. researchgate.net this compound presents two potential sites for this reaction. As with cross-coupling reactions, the benzylic chloride is significantly more reactive than the aryl chloride.

Attempting to form a Grignard reagent from this molecule would almost exclusively lead to the formation of the organomagnesium compound at the chloromethyl position. It is very difficult to get aromatic chlorides to react with magnesium under standard conditions. sciencemadness.org The resulting Grignard reagent, (2-chloro-5-methylbenzyl)magnesium chloride, would be a versatile intermediate. However, a significant challenge in its synthesis is the potential for self-coupling (Wurtz-type reaction) where the newly formed Grignard reagent attacks the benzylic chloride of an unreacted molecule. To mitigate this, the reaction is often carried out under dilute conditions with slow addition of the halide to a suspension of magnesium.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring, leading to the replacement of a hydrogen atom. docbrown.info The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring.

Directing Effects of Substituents (Methyl and Chlorine Groups)

The benzene ring of this compound has three substituents: a methyl group (-CH₃), a chlorine atom (-Cl), and a chloromethyl group (-CH₂Cl). Each of these groups exerts directing effects that influence the position of an incoming electrophile.

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring primarily through an inductive effect and hyperconjugation. libretexts.org It directs incoming electrophiles to the ortho and para positions relative to itself.

Chloromethyl Group (-CH₂Cl): This group is deactivating due to the electron-withdrawing inductive effect of the chlorine atom. Despite this, like other alkyl groups, it is considered an ortho, para-director. The electron-donating character through hyperconjugation, although weakened, is believed to outweigh the inductive pull in directing the electrophile. stackexchange.com

The combined effect of these three groups determines the ultimate position of substitution. The positions on the ring are influenced by multiple groups, leading to a complex interplay of activating and directing influences.

Table 2: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -CH₃ | 2 | Inductive (+I), Hyperconjugation | Activating | ortho, para |

| -Cl | 1 | Inductive (-I), Resonance (+R) | Deactivating | ortho, para libretexts.orglibretexts.org |

Regioselectivity in Electrophilic Reactions (e.g., Nitration)

Nitration, the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid, serves as a classic example of an electrophilic aromatic substitution reaction. youtube.com To predict the major product(s) of the nitration of this compound, we must consider the directing effects of the existing substituents.

The available positions for substitution are C3 and C6.

Position C6: This position is ortho to the activating methyl group and ortho to the deactivating chlorine atom. It is also meta to the deactivating chloromethyl group. The powerful ortho-directing effect of the methyl group strongly favors substitution at this site.

Position C3: This position is meta to the methyl group, meta to the chlorine atom, and ortho to the chloromethyl group. Generally, meta-directed substitution is less favored when strong ortho, para-directors are present. libretexts.org

Considering these factors, the primary site of electrophilic attack would be position C6, which is activated by the methyl group. Steric hindrance from the adjacent chlorine atom at C1 might slightly disfavor this position compared to the C6 position relative to the methyl group in toluene (B28343), but the electronic activation is the dominant factor. Therefore, the major product of nitration is expected to be 1-chloro-4-(chloromethyl)-2-methyl-6-nitrobenzene.

Radical Reactions Involving this compound

In the presence of UV light or a radical initiator, alkylbenzenes can undergo free-radical substitution at the benzylic position. chemguide.co.uklibretexts.org this compound has two types of benzylic hydrogens: those on the methyl group and those on the chloromethyl group.

The reaction proceeds via a chain mechanism:

Initiation: UV light initiates the process by breaking a halogen molecule (e.g., Cl₂) into two chlorine radicals (2Cl•). chemguide.co.uk

Propagation: A chlorine radical abstracts a hydrogen atom from a benzylic position to form HCl and a stable benzylic radical. This radical then reacts with another halogen molecule to form the product and a new chlorine radical, continuing the chain. libretexts.org

Termination: The reaction stops when two radicals combine. chemguide.co.uk

The C-H bonds of the methyl group are more susceptible to homolytic cleavage than those of the chloromethyl group. The resulting benzyl radical is stabilized by resonance with the aromatic ring. While the chloromethyl group also has benzylic hydrogens, the electron-withdrawing chlorine atom destabilizes the adjacent radical. Therefore, free-radical halogenation would preferentially occur on the methyl group, leading to the formation of 1-chloro-4-(chloromethyl)-2-(chloromethyl)benzene. Further substitution can occur to yield di- and trichlorinated products at the methyl position. chemguide.co.uk

Steric and Electronic Influences on Reactivity

Both steric and electronic factors play a crucial role in governing the reactivity of this compound.

Electronic Influences:

Benzylic Positions: The chloromethyl group is highly activated towards nucleophilic substitution and cross-coupling reactions due to the ability of the benzene ring to stabilize the transition state. Conversely, the methyl group is the preferred site for radical substitution due to the greater stability of the resulting unsubstituted benzyl radical.

Steric Influences:

Steric hindrance affects the regioselectivity of electrophilic aromatic substitution. While the C6 position is electronically activated, the adjacent chlorine atom at C1 presents some steric bulk, which could potentially lead to a minor amount of substitution at the less hindered C3 position. youtube.com

In reactions involving the side chains, such as cross-coupling, the accessibility of the chloromethyl group is generally high, allowing for efficient reactions.

These combined influences allow for the selective functionalization of different parts of the molecule by choosing appropriate reaction conditions.

Advanced Applications in Organic Synthesis and Materials Science

Building Block in Complex Organic Molecule Construction

The utility of 1-chloro-4-(chloromethyl)-2-methylbenzene as a building block stems primarily from the high reactivity of the chloromethyl group. cn-alchemist.com This benzylic halide is significantly more reactive towards nucleophilic substitution than the chlorine atom attached directly to the benzene (B151609) ring. quora.comquora.com The carbon of the chloromethyl group is sp3 hybridized, and its bond with chlorine is a standard single bond. quora.com In contrast, the aryl chloride has a partial double bond character due to resonance with the benzene ring, making it much less susceptible to cleavage. quora.comquora.com

This difference in reactivity allows for the chloromethyl group to be selectively targeted by nucleophiles. It readily undergoes reactions to form ethers, esters, and carbon-carbon bonds, introducing the 4-chloro-2-methylbenzyl moiety into a larger molecular framework. The stability of the intermediate benzyl (B1604629) cation, which is resonance-stabilized by the benzene ring, facilitates reactions proceeding through an SN1 mechanism. quora.com This makes the compound an effective aralkylating agent, similar to other benzyl chloride derivatives. nih.gov This selective reactivity is crucial for multi-step syntheses where protecting groups might otherwise be required, streamlining the construction of intricate molecular architectures.

Precursor for Biologically Active Molecules and Pharmaceutical Intermediates

Chlorinated organic compounds are integral to the pharmaceutical industry, with over 250 FDA-approved drugs containing at least one chlorine atom. nih.govnih.gov Compounds like this compound serve as important intermediates in the synthesis of these pharmaceuticals. cn-alchemist.com The 4-chloro-2-methylbenzyl group can be incorporated into a drug's structure to enhance its biological activity, modify its metabolic profile, or improve its pharmacokinetic properties.

The synthesis of various biologically active molecules and their intermediates leverages the reactivity of the chloromethyl group. For instance, related chlorinated aromatic compounds are known building blocks for diverse heterocyclic compounds, a common feature in many drug molecules. nih.govmdpi.com The compound can be used to synthesize intermediates for a range of therapeutic agents, from anticancer to antimicrobial drugs. nih.gov For example, the related compound 2-chloro-5-(chloromethyl)pyridine (B46043) is a key intermediate in the synthesis of the insecticide Imidacloprid. researchgate.net While specific examples directly starting from this compound are proprietary, its chemical properties firmly place it within the class of precursors used for creating complex, pharmaceutically relevant scaffolds.

| Feature | Description | Relevance to Synthesis |

| Molecular Formula | C8H8Cl2 nih.gov | Provides the elemental composition. |

| Molecular Weight | 175.05 g/mol nih.gov | Used for stoichiometric calculations in reactions. |

| Key Functional Groups | Aryl Chloride, Benzylic Chloride | The two distinct chlorine sites allow for sequential and selective reactions. |

| Reactivity Hotspot | Chloromethyl (-CH2Cl) group | Acts as a potent electrophile for introducing the benzyl moiety via nucleophilic substitution. cn-alchemist.com |

Utilization in Fine Chemical Synthesis (e.g., Fragrances, Dyes)

The role of this compound extends to the synthesis of fine chemicals, a category that includes fragrances and dyes. cn-alchemist.com In this context, the compound serves as a key raw material for constructing products with specific structures and functions. cn-alchemist.com For example, related compounds such as 1-chloro-4-nitrobenzene (B41953) are used in the industrial production of azo and sulfur dyes. mdpi.com The structural framework of this compound can be elaborated through various reactions to produce complex aromatic compounds that may possess desirable chromophoric or olfactory properties. The introduction of the 4-chloro-2-methylbenzyl group can influence the final product's color, stability, and affinity for fabrics in dyes, or contribute to the unique scent profile of a fragrance molecule.

Integration into Polymer Structures for Enhanced Properties (e.g., Chemical Resistance, Thermal Stability)

The chloromethyl group provides a reactive handle for incorporating this aromatic compound into polymer chains, either as a monomer or as a post-polymerization modification agent. Introducing this bulky, chlorinated aromatic structure can significantly alter the properties of the resulting polymer.

Research on polymers derived from the structurally similar 4-chloromethyl styrene (B11656) (CMS) demonstrates that incorporating such units can enhance thermal stability. researchgate.net For instance, polymers containing carbazole (B46965) moieties attached via the chloromethyl group exhibit decomposition temperatures around 416 °C, a significant increase compared to polystyrene (304 °C). researchgate.net The incorporation of bulky substituents on the polymer side chains increases the chain rigidity, leading to a higher glass transition temperature (Tg). researchgate.netresearchgate.net Polymers modified with CMS derivatives have shown Tg values ranging from 120 °C to over 170 °C, depending on the specific modification. researchgate.netresearchgate.net These enhanced thermal properties make such polymers suitable for applications requiring high-temperature resistance.

| Polymer System | Modification | Resulting Property Enhancement |

| Poly(4-chloromethyl styrene) | Functionalized with carbazole moieties | Increased thermal stability (Td ≈ 416 °C) and glass transition temperature (Tg ≈ 170 °C). researchgate.net |

| Copolymers of Styrene and 4-chloromethyl styrene | Functionalized with tris(trimethylsilyl)methyl groups | Increased glass transition temperature due to bulky side groups. researchgate.net |

| Copolymers of 4-chloromethyl styrene | Functionalized with amino groups | High glass transition temperatures (120-130 °C). researchgate.net |

Model Compound for Mechanistic Studies in Organic Chemistry

The distinct chemical environments of the two chlorine atoms in this compound make it an excellent model compound for studying reaction mechanisms in organic chemistry. It allows for the direct comparison of the reactivity of an aryl halide versus a benzylic halide within the same molecule.

Studies on simpler benzyl chloride derivatives have been used to investigate chemical reactivity with biological nucleophiles like guanosine, providing insight into their mutagenic potential and interactions with DNA. nih.gov The enhanced reactivity of the benzylic chloride is attributed to its ability to undergo SN1 reactions through a resonance-stabilized carbocation, a pathway unavailable to the aryl chloride. quora.com This compound can be used in kinetic studies to quantify the rate differences in nucleophilic substitution reactions at the two sites, providing valuable data for understanding structure-reactivity relationships and reaction dynamics.

Theoretical and Computational Studies on 1 Chloro 4 Chloromethyl 2 Methylbenzene

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. For 1-Chloro-4-(chloromethyl)-2-methylbenzene, these investigations would typically involve solving the Schrödinger equation, often using approximations like Density Functional Theory (DFT) or ab initio methods such as Møller-Plesset perturbation theory (MP2).

These studies would elucidate the distribution of electrons within the molecule, highlighting areas of high and low electron density. This information is crucial for understanding the molecule's polarity and its susceptibility to electrophilic or nucleophilic attack. Key aspects of the electronic structure that would be investigated include:

Molecular Orbital Analysis: This involves the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Electron Density Distribution and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would reveal the charge distribution across the molecule. This would identify the electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites prone to electrostatic interactions.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis would be employed to study the nature of the chemical bonds within this compound. This would provide information on bond orders, hybridization, and any delocalization of electrons, such as the π-system of the benzene (B151609) ring.

Below is an illustrative table of the type of data that would be generated from such quantum chemical investigations.

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons available for reaction. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| Mulliken Atomic Charges | C1: -0.15, Cl(ring): -0.1, C(CH2Cl): +0.05, Cl(CH2Cl): -0.2 | Provides an estimation of the partial charges on individual atoms. |

Reaction Pathway Elucidation through Computational Chemistry (e.g., Density Functional Theory)

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For this compound, DFT calculations can be used to map out the potential energy surfaces of various transformations, such as nucleophilic substitution reactions at the chloromethyl group.

These studies would involve:

Locating Transition States: By calculating the potential energy of the system as the reaction progresses, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are crucial for understanding the reaction's feasibility and rate.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate.

Investigating Reaction Intermediates: Computational methods can identify and characterize any intermediates that may form during the reaction, providing a more complete picture of the reaction mechanism.

For example, a computational study could compare the SN1 and SN2 reaction pathways for the substitution of the chlorine atom in the chloromethyl group. The calculations would determine the relative energies of the carbocation intermediate (in an SN1 pathway) and the pentacoordinate transition state (in an SN2 pathway), thereby predicting the more likely mechanism under different conditions.

Mechanistic Studies and Kinetic Modeling of Transformations

Building upon the elucidation of reaction pathways, computational chemistry can be used to perform detailed mechanistic studies and kinetic modeling. This involves not only identifying the steps in a reaction but also quantifying the rates at which they occur.

For this compound, this could involve:

Calculating Rate Constants: Using transition state theory, the calculated activation energies can be used to estimate the rate constants for elementary reaction steps.

Kinetic Isotope Effects: The effect of isotopic substitution on the reaction rate can be computationally modeled. For instance, the chlorine isotope effect (k35/k37) in nucleophilic substitution reactions of substituted benzyl (B1604629) chlorides has been used to differentiate between SN1 and SN2 mechanisms researcher.life.

Solvent Effects: The influence of the solvent on the reaction mechanism and kinetics can be modeled using implicit or explicit solvent models. This is particularly important for reactions involving charged intermediates or transition states.

The insights gained from these studies can help in optimizing reaction conditions to favor the formation of desired products and minimize side reactions.

Predictive Modeling of Chemical Properties and Reactivity Profiles

Computational models can predict a wide range of chemical and physical properties of molecules. For this compound, these predictive models can provide valuable information without the need for laboratory experiments.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the structural or computational properties of a series of molecules with their biological activity or other properties. While specific QSAR studies on this compound are not readily available, it could be included in larger datasets of benzene derivatives to predict properties like toxicity semanticscholar.orgunipi.itnih.govresearchgate.netnih.gov. The descriptors used in such models are often derived from quantum chemical calculations, such as molecular orbital energies, atomic charges, and molecular shape descriptors.

Prediction of Spectroscopic Properties: Computational methods can predict various spectroscopic data, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental spectra and the structural characterization of the compound.

Thermodynamic Properties: Properties such as enthalpy of formation, entropy, and heat capacity can be calculated, providing fundamental thermodynamic data for the molecule.

The following table illustrates the types of properties that can be predicted for this compound through computational modeling.

| Property | Predicted Value (Hypothetical) | Method of Prediction | Application |

| 13C NMR Chemical Shift (ipso-C-Cl) | 135 ppm | DFT (GIAO method) | Aiding in the assignment of experimental NMR spectra. |

| C-Cl Stretch Frequency (ring) | 1090 cm-1 | DFT (Harmonic frequency calculation) | Interpretation of infrared spectra. |

| LogP (Octanol-Water Partition Coefficient) | 3.5 | QSAR or fragment-based methods | Predicting environmental fate and bioavailability. |

| Acute Toxicity (e.g., LC50) | 5 mg/L | QSAR modeling based on a dataset of similar compounds | Assessing potential environmental or biological hazards. |

Analytical Characterization Techniques for 1 Chloro 4 Chloromethyl 2 Methylbenzene and Its Derivatives

Spectroscopic Analysis

Spectroscopy is a cornerstone for the structural analysis of organic compounds, providing detailed information about the molecular framework, connectivity of atoms, and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, it provides information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

For 1-Chloro-4-(chloromethyl)-2-methylbenzene, the expected NMR signals can be predicted:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The methyl (–CH₃) protons would likely appear as a singlet at approximately 2.3-2.4 ppm. The benzylic protons of the chloromethyl (–CH₂Cl) group would also produce a singlet, shifted further downfield to around 4.5-4.6 ppm due to the electronegativity of the adjacent chlorine atom. The three aromatic protons would present a more complex splitting pattern in the 7.2-7.4 ppm region, reflecting their specific positions on the 1,2,4-trisubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would display eight unique signals, corresponding to each carbon atom in the molecule. This includes the methyl carbon, the chloromethyl carbon, and the six distinct aromatic carbons (three substituted and three proton-bearing). The chemical shifts provide insight into the electronic environment of each carbon.

While a specific spectrum for the target compound is not publicly available, the ¹H NMR data for a related derivative, 1,2-Bis(chloromethyl)benzene , illustrates the typical chemical shifts for benzylic protons.

| Proton Type | Expected Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| Benzylic Protons (–CH₂Cl) | ~4.8 | Singlet |

| Aromatic Protons | 7.2 - 7.5 | Multiplet |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the compound.

For this compound (C₈H₈Cl₂, molecular weight approx. 174.00 g/mol ), the mass spectrum would exhibit a characteristic molecular ion cluster. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 174 (M), 176 (M+2), and 178 (M+4), with a distinctive intensity ratio.

Key fragmentation pathways would include:

Loss of a chlorine radical: [M - Cl]⁺, leading to a fragment at m/z 139. This corresponds to the formation of a stable substituted benzyl (B1604629) cation.

Loss of the chloromethyl group: [M - CH₂Cl]⁺, resulting in a fragment ion corresponding to 2,5-dichlorotoluene (B98588) at m/z 125.

Formation of a tropylium-like ion: Subsequent rearrangement and fragmentation of the benzyl cation can also occur.

The mass spectrum of the related compound 1-Chloro-4-(chloromethyl)benzene (p-chlorobenzyl chloride) provides a useful comparison for fragmentation patterns. nih.govnist.gov

| m/z Value | Predicted Fragment Ion | Notes |

|---|---|---|

| 174/176/178 | [C₈H₈Cl₂]⁺ | Molecular Ion Cluster (M, M+2, M+4) |

| 139/141 | [C₈H₈Cl]⁺ | Loss of a Cl radical |

| 125/127 | [C₇H₆Cl]⁺ | Loss of a CH₂Cl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of this compound would show several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and chloromethyl groups) are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations result in characteristic peaks in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ range can provide information about the substitution pattern on the benzene ring.

C-Cl Stretching: The carbon-chlorine bonds give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

The gas-phase IR spectrum for the related compound 1-(Chloromethyl)-4-methyl-benzene from the NIST WebBook shows these characteristic regions, offering a template for what to expect. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about conjugated electronic systems. Substituted benzenes like this compound absorb UV light, causing electronic transitions. The spectrum is expected to show absorptions characteristic of the benzene chromophore, which are influenced by the substituents (–Cl, –CH₃, –CH₂Cl). Typically, substituted benzenes exhibit a strong absorption band (E-band) around 200-220 nm and a weaker, more structured band (B-band) around 260-280 nm. The specific positions and intensities of these bands are sensitive to the substitution pattern. For instance, data for the related compound 2-chlorobenzyl chloride shows a UV absorption maximum at 206 nm. nih.gov

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of a compound's purity and the identification of any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is the definitive method for confirming the identity and assessing the purity of volatile compounds like this compound. nih.gov

In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property. For this compound, a standard non-polar Kovats retention index of 1230 has been reported, which aids in its identification under specific GC conditions. nih.gov As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, confirming the identity of the peak and allowing for the identification of any co-eluting impurities. This technique is crucial for quality control, ensuring the compound meets the required purity standards for its intended application.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Fraction Analysis

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique extensively used in organic chemistry to monitor the progress of chemical reactions and to aid in the analysis of fractions obtained from purification processes. rochester.edulibretexts.organalyticaltoxicology.com Its application is crucial in the synthesis of this compound, which could be synthesized via the chloromethylation of 2-chlorotoluene (B165313).

The primary principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a liquid mobile phase (the eluent or solvent system). aga-analytical.com.pl For a given reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. libretexts.org Alongside the reaction mixture, spots of the starting material(s) and a "co-spot" (containing both the starting material and the reaction mixture) are also applied. rochester.edulibretexts.org

As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates. The rate of movement is determined by the compound's affinity for the stationary phase versus its solubility in the mobile phase. youtube.com Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ), while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rƒ values.

The progress of the reaction is observed by noting the gradual disappearance of the spot corresponding to the starting material and the appearance of a new spot corresponding to the product. libretexts.orgyoutube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Visualization is often achieved using a UV lamp, as aromatic compounds like this compound are typically UV-active. rochester.edu

For the synthesis of this compound from 2-chlorotoluene, a non-polar solvent system would likely be employed. A mixture of hexane (B92381) and ethyl acetate (B1210297) or toluene (B28343) could be effective. nih.govchemicalforums.com An illustrative example of TLC monitoring for such a reaction is presented below.

Illustrative Data Table: TLC Monitoring of 2-chlorotoluene Chloromethylation

| Time Point | Spotting Lane | Observation under UV Light | Rƒ Value (Approx.) | Interpretation |

| t = 0 min | Starting Material (2-chlorotoluene) | Single intense spot | 0.75 | Reaction start |

| t = 0 min | Reaction Mixture | Single intense spot | 0.75 | Confirms identity of starting material |

| t = 30 min | Reaction Mixture | Faint product spot, strong starting material spot | SM: 0.75, P: 0.50 | Reaction has begun, product is forming |

| t = 60 min | Reaction Mixture | Spots of similar intensity | SM: 0.75, P: 0.50 | Reaction is proceeding |

| t = 120 min | Reaction Mixture | Faint starting material spot, strong product spot | SM: 0.75, P: 0.50 | Reaction nearing completion |

| t = 180 min | Reaction Mixture | No visible starting material spot, single intense product spot | P: 0.50 | Reaction is complete |

Note: The Rƒ values are hypothetical and for illustrative purposes. 'SM' refers to Starting Material (2-chlorotoluene), and 'P' refers to the Product (this compound). The product is expected to be more polar than the starting material due to the chloromethyl group, hence the lower Rƒ value.

Advanced Characterization Methods

Beyond routine spectroscopic analysis, advanced methods can provide deeper insights into the thermal and magnetic properties of materials like this compound.

Thermogravimetric Analysis

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method provides valuable information about the thermal stability and decomposition profile of a material.

During a TGA experiment, a sample of the compound is heated in a controlled furnace, and its mass is continuously monitored. The resulting plot of mass versus temperature (a thermogram) shows temperature ranges where the material is stable, as well as temperatures at which it undergoes decomposition. For organic compounds like halomethylated benzenes, TGA can reveal the onset temperature of decomposition and the number of decomposition steps. researchgate.netresearchgate.net The residue remaining at the end of the experiment can also be quantified.

Illustrative Data Table: Hypothetical TGA Data for an Aromatic Organochlorine Compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 200 | < 1% | Loss of volatile impurities or adsorbed moisture |

| 200 - 350 | ~45% | Major decomposition step (e.g., loss of side chains, fragmentation) |

| > 350 | ~50% | Further fragmentation and charring of the aromatic ring |

| Final Residue at 600°C | ~5% | Carbonaceous residue |

Note: This data is illustrative and represents a plausible thermal decomposition profile for a compound of this class.

Magnetic Susceptibility Studies

Magnetic susceptibility is a measure of how much a material will become magnetized in an applied magnetic field. Materials are broadly classified based on their response to magnetic fields as diamagnetic, paramagnetic, or ferromagnetic. nde-ed.org

Organic compounds such as this compound, which contain only paired electrons, are classified as diamagnetic. libretexts.orgwikipedia.org In diamagnetic materials, all electron spins are paired, resulting in no net magnetic moment per atom. nde-ed.org When placed in an external magnetic field, a weak magnetic field is induced in the opposite direction, leading to a slight repulsion from the magnetic field. wikipedia.org This repulsion is a universal property of all matter, but it is a very weak effect. wikipedia.org

In contrast, paramagnetic materials have unpaired electrons, which are attracted to magnetic fields. libretexts.org Since this compound has a closed-shell electronic structure with no unpaired electrons, it is expected to be diamagnetic.

The magnetic susceptibility (χ) of a diamagnetic substance is negative and typically very small, on the order of 10⁻⁵ to 10⁻⁶. nih.gov Measurement of magnetic susceptibility, for instance using a Gouy balance, would confirm the diamagnetic nature of this compound by showing a slight weight increase when the sample is placed outside the field or a slight repulsion when placed within it. libretexts.org

Data Table: Expected Magnetic Properties of this compound

| Property | Expected Value/Observation | Reason |

| Magnetic Classification | Diamagnetic | All electrons in the molecule are paired. nde-ed.org |

| Response to Magnetic Field | Weak repulsion | An induced magnetic field is created in opposition to the applied external field. wikipedia.org |

| Magnetic Susceptibility (χv) | Small and negative (e.g., ≈ -9.05×10⁻⁶ for similar organic compounds like water) | Characteristic of materials with only paired electrons. wikipedia.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-chloro-4-(chloromethyl)-2-methylbenzene, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via chloromethylation of toluene derivatives or alkylation reactions. For example, alkylation of amines using 1-(chloromethyl)-2-methylbenzene with K₂CO₃ in ethanol under reflux has been reported to achieve 80% yield . Optimizing reaction parameters (e.g., solvent polarity, base strength, and temperature) is critical. Evidence from similar compounds suggests that chlorination of benzyl alcohol analogs (e.g., 4-chloro-3-nitrobenzyl alcohol) with thionyl chloride or PCl₃ can yield chloromethyl derivatives with >90% efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- NMR : ¹H NMR distinguishes aromatic protons (δ 6.8–7.4 ppm) and the chloromethyl group (δ 4.5–4.8 ppm). ¹³C NMR confirms the chloromethyl carbon at ~45 ppm .

- IR : Stretching vibrations for C-Cl (600–800 cm⁻¹) and C-CH₂Cl (1250–1300 cm⁻¹) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass (e.g., m/z 175.9924 for C₈H₈Cl₂) and fragmentation patterns .

Q. What common nucleophilic substitution reactions are feasible with the chloromethyl group in this compound, and what solvents/bases are optimal?

- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols. For example:

- Amines : React with primary/secondary amines in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base (60–80% yield) .

- Thiols : Use EtOH or THF with NaH as a base to form thioether linkages .

- Alcohols : Protic solvents (e.g., MeOH) with catalytic NaOH facilitate ether formation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, QSPR models) predict the reactivity and stability of this compound in different environments?

- Methodological Answer : Quantum chemistry-based models (e.g., DFT) calculate reaction pathways and transition states for substitution reactions. QSPR models correlate molecular descriptors (e.g., Hammett σ values) with reactivity trends. For instance, CC-DPS platforms use neural networks to predict hydrolysis rates in aqueous media .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as an alkylating agent in heterocyclic synthesis?

- Methodological Answer : Systematic screening of reaction conditions is essential. For example:

- Bases : K₂CO₃ vs. NaH (the latter may induce side reactions in THF) .

- Solvents : Polar aprotic solvents (e.g., DCM) enhance nucleophilicity vs. protic solvents (e.g., EtOH) that stabilize intermediates .

- Temperature : Elevated temperatures (50–80°C) improve kinetics but may degrade sensitive substrates .

Q. In medicinal chemistry applications, how does the structural modification of this compound enhance bioactivity in drug candidates (e.g., CXCR4 antagonists)?

- Methodological Answer : The chloromethyl group enables covalent conjugation to pharmacophores. For instance, alkylation of 4-(Boc-aminomethyl)piperidine with this compound generates intermediates for CXCR4 antagonists. Substituent effects (e.g., electron-withdrawing groups on the benzene ring) modulate binding affinity and metabolic stability .

Q. What are the challenges in analyzing environmental degradation products of this compound, and which advanced analytical methods are employed?

- Methodological Answer : Degradation products (e.g., chlorinated phenols) require identification via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.